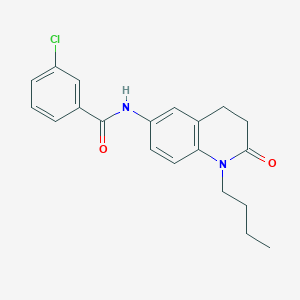
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-chlorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-chlorobenzamide” is complex. For example, similar compounds have been found to contain multiple types of bonds, including non-H bonds, multiple bonds, rotatable bonds, double bonds, aromatic bonds, and various ring structures .Chemical Reactions Analysis
The chemical reactions involving “N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-chlorobenzamide” are a subject of ongoing research. This compound is known for its unique properties and potential applications in diverse scientific research.Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-chlorobenzamide” are determined by its molecular structure. For example, similar compounds have been found to contain a total of 43 atoms, including Hydrogen, Carbon, Nitrogen, and Oxygen atoms .Wissenschaftliche Forschungsanwendungen
Antimalarial Applications
N-tert-Butyl isoquine, a 4-aminoquinoline derivative, has been developed for antimalarial purposes. It was selected due to its excellent activity against Plasmodium falciparum and rodent malaria parasites, showcasing the potential of quinoline derivatives in treating malaria (O’Neill et al., 2009).
Stroke Treatment
Recent advancements in tetramethylpyrazine nitrones and quinolylnitrones for stroke treatment have shown these compounds possess promising therapeutic applications. They exhibit potent thrombolytic activity and free radical scavenging power, highlighting the importance of quinoline derivatives in developing new treatments for cerebral ischemia (Marco-Contelles, 2020).
Synthetic Methodologies
The synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions has been facilitated by novel nanosized N-sulfonated Brönsted acidic catalysts. This demonstrates the utility of quinoline derivatives in organic synthesis, offering efficient routes to complex molecules (Goli-Jolodar et al., 2016).
Catalysis in Organic Reactions
Cobalt(III)-catalyzed redox-neutral annulation of N-chlorobenzamides with alkylidenecyclopropanes, resulting in 3,4-dihydroisoquinolinones, showcases the role of quinoline derivatives in catalysis. This method emphasizes the efficiency of using quinoline-based compounds in promoting organic reactions through C-H activation (Ramesh & Jeganmohan, 2021).
Cancer Therapy
Quinoline derivatives have also been explored for their potential in cancer therapy. For instance, chloroquine and its analogs have been studied for their ability to sensitize cancer cells to treatment, providing a basis for using quinoline derivatives to enhance the efficacy of conventional cancer therapies (Solomon & Lee, 2009).
Eigenschaften
IUPAC Name |
N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-3-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O2/c1-2-3-11-23-18-9-8-17(13-14(18)7-10-19(23)24)22-20(25)15-5-4-6-16(21)12-15/h4-6,8-9,12-13H,2-3,7,10-11H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CULDUQQMWOMJMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-chlorobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-N-(3-allyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide](/img/structure/B2838574.png)
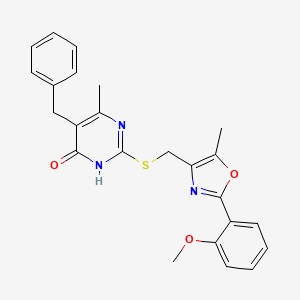
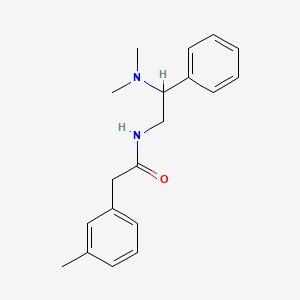
![3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-[(4-fluorophenyl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B2838578.png)
![(E)-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-2-phenylethenesulfonamide](/img/structure/B2838581.png)
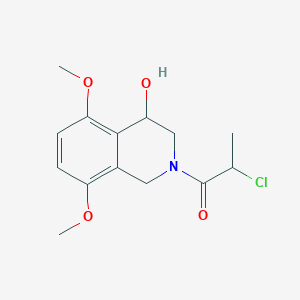
![(2-Imidazo[1,2-a]pyridin-2-ylethyl)(2-thienylmethyl)amine](/img/structure/B2838583.png)
![2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B2838586.png)
methylidene}-3-oxobutanenitrile](/img/structure/B2838587.png)
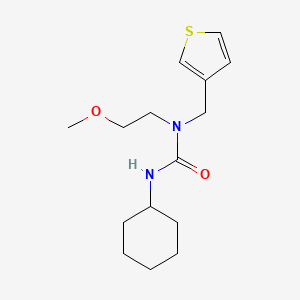
![N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide](/img/structure/B2838591.png)
![2-[(2,3-Dichlorophenoxy)methyl]benzoic acid](/img/structure/B2838593.png)
![N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2838596.png)
![2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2838597.png)